molecular formula C6H13O8P B1236689 L-Fuculose 1-phosphate

L-Fuculose 1-phosphate

Cat. No. B1236689
M. Wt: 244.14 g/mol
InChI Key: KNYGWWDTPGSEPD-LFRDXLMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-fuculose 1-phosphate is the 1-O-phospho derivative of L-fuculose. It derives from a L-fuculose. It is a conjugate acid of a L-fuculose 1-phosphate(2-).

Scientific Research Applications

Structural and Catalytic Studies

  • Crystal Structure Analysis : L-Fuculose 1-phosphate aldolase (FucA) from various organisms, including Antarctic yeast and thermophilic bacteria, has been crystallized for detailed structural analysis. These studies reveal the enzyme's architecture, essential for its function in catalyzing the cleavage of L-fuculose 1-phosphate into dihydroxyacetone phosphate and L-lactaldehyde. These structural insights are critical for understanding the enzyme's psychrophilic attributes and catalytic mechanism (Jaafar et al., 2016), (Jeyakanthan et al., 2005).

  • Mutagenesis and Mechanism of Action : Mutagenesis studies have been conducted to understand the catalytic action of FucA. These studies involve modifying active site residues and observing changes in catalytic rates and product distributions, leading to insights into the enzyme's binding site and catalytic mechanism (Joerger et al., 2000).

Applications in Chiral Synthesis

  • Enzymatic Biocatalysis : FucA is recognized as a useful biocatalyst in chiral synthesis. Its ability to catalyze the reversible cleavage of L-fuculose 1-phosphate is leveraged in synthesizing specific glycosyltransferase inhibitors and other biologically significant compounds (Mitchell et al., 2001), (Espelt et al., 2005).

  • Synthesis of L-Fucose Analogs : Using enzymes like L-fuculose 1-phosphate aldolase and L-fucose ketol isomerase, researchers have developed methods for synthesizing L-fucose analogs. These analogs have potential applications in various fields, including medicine and agriculture (Fessner et al., 2000).

Biotechnological Advances

  • Production and Stability Studies : Research on the expression and stability of recombinant FucA in E. coli highlights the enzyme's potential in industrial applications. Studies focus on optimizing expression conditions and examining factors like temperature and pH that affect the enzyme's activity and stability (Durany et al., 2004), (Sans et al., 2012).

properties

Product Name

L-Fuculose 1-phosphate

Molecular Formula

C6H13O8P

Molecular Weight

244.14 g/mol

IUPAC Name

[(3R,4R,5S)-3,4,5-trihydroxy-2-oxohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H13O8P/c1-3(7)5(9)6(10)4(8)2-14-15(11,12)13/h3,5-7,9-10H,2H2,1H3,(H2,11,12,13)/t3-,5+,6-/m0/s1

InChI Key

KNYGWWDTPGSEPD-LFRDXLMFSA-N

Isomeric SMILES

C[C@@H]([C@H]([C@H](C(=O)COP(=O)(O)O)O)O)O

Canonical SMILES

CC(C(C(C(=O)COP(=O)(O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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